molecular formula C10H10N2O B1347624 (1-Phenyl-1h-imidazol-2-yl)methanol CAS No. 5709-62-6

(1-Phenyl-1h-imidazol-2-yl)methanol

Cat. No.: B1347624
CAS No.: 5709-62-6
M. Wt: 174.2 g/mol
InChI Key: LYYBODMXAVVCQP-UHFFFAOYSA-N
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Description

(1-Phenyl-1h-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Corrosion Inhibition in Carbon Steel

(1-Phenyl-1h-imidazol-2-yl)methanol and its derivatives show significant potential in inhibiting the corrosion of 1020 carbon steel in acidic mediums. The molecule's efficiency in corrosion inhibition was determined through gravimetric experiments, potentiodynamic polarization, and electrochemical impedance assays, demonstrating considerable effectiveness (Costa et al., 2021).

2. Precursor in Synthesis of Carbonyl Compounds

This compound has been utilized in the synthesis of specific carbonyl compounds. By undergoing conversion through various chemical reactions, it serves as a building block for more complex molecular structures (Ohta et al., 1987).

3. Synthesis of Biomimetic Chelating Ligands

This compound derivatives have been prepared as potential precursors for the synthesis of biomimetic chelating ligands. These compounds offer a foundation for developing ligands that mimic biological molecules (Gaynor et al., 2023).

4. Structural and Complexation Studies

The compound has been a subject in structural studies and complexation stability constants. Its role in synthesizing new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has been explored to understand its structural properties and potential applications (Pařík & Chlupatý, 2014).

5. Fluorescent Probe Synthesis

The compound has been synthesized as a substrate for fluorescent determination of alkaline phosphatase (ALP) activity. This application signifies its potential in developing sensitive and specific probes for biomedical research (Lei et al., 2009).

6. Antimicrobial

and Antiviral ActivitiesResearch has shown that derivatives of this compound exhibit significant antimicrobial and antiviral properties. Various synthesized analogues of this compound have been tested against gram-positive, gram-negative bacteria, and fungal species, demonstrating considerable efficacy in combating these microorganisms (Sharma et al., 2009).

7. Inhibitor in Copper Corrosion

Chemically modified derivatives of this compound have been investigated for their role as inhibitors in copper corrosion, especially in acidic environments. Electrochemical studies and molecular approaches have been used to understand their effectiveness in protecting copper surfaces from corrosion (Costa et al., 2022).

8. Synthesis of Poly(amide-ether)s

This compound has been used in the synthesis of new poly(amide-ether)s with imidazole pendants. The resultant polymers, characterized by their solubility, thermal stability, and fluorescence emission properties, highlight the versatility of this compound in polymer science (Ghaemy et al., 2013).

Properties

IUPAC Name

(1-phenylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYBODMXAVVCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972557
Record name (1-Phenyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5709-62-6
Record name NSC125683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Phenyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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